molecular formula C18H30N4O3S B2601252 1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207023-99-1

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2601252
CAS No.: 1207023-99-1
M. Wt: 382.52
InChI Key: QKJCTCGCYMUDDJ-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Introduction of the piperazine moiety: The intermediate is then reacted with piperazine derivatives, often under nucleophilic substitution conditions.

    Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structure and functional groups.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the piperazine moiety provides potential for biological activity. The urea linkage is crucial for its interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-18(2,3)15-5-7-16(8-6-15)20-17(23)19-9-10-21-11-13-22(14-12-21)26(4,24)25/h5-8H,9-14H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJCTCGCYMUDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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